molecular formula C14H14N2O2 B12046681 2-(4-aminophenoxy)-N-phenylacetamide

2-(4-aminophenoxy)-N-phenylacetamide

Cat. No.: B12046681
M. Wt: 242.27 g/mol
InChI Key: KQTZCWUMMKEXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-aminophenoxy)-N-phenylacetamide is an organic compound that features both an amine group and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenoxy)-N-phenylacetamide typically involves the reaction of 4-aminophenol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted ethers or thioethers.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that derivatives of phenylacetamides, including 2-(4-aminophenoxy)-N-phenylacetamide, exhibit anticonvulsant properties. A study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their efficacy in animal models of epilepsy. The results indicated that certain compounds showed significant activity against maximal electroshock seizures (MES) and psychomotor seizures (6-Hz model), with one compound demonstrating moderate binding affinity to neuronal voltage-sensitive sodium channels .

Key Findings

  • Compound Activity : The most potent derivative exhibited a protective index (TD50/ED50) of over 9.56 in the MES test.
  • Safety Profile : None of the tested compounds caused motor impairment in the rotarod test, indicating a favorable safety profile.
CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
Compound 2052.30>500>9.56
Phenytoin28.10>100>3.6

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its antiproliferative effects against human cancer cell lines. A series of phenylacetamide derivatives were evaluated for their cytotoxicity against A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma) cell lines.

Key Findings

  • Cytotoxicity : Certain derivatives exhibited significant growth inhibition, with IC50 values indicating strong antiproliferative activity.
CompoundCell LineIC50 (µM)
Compound 5bHT292.01
Compound 2bPC352
Compound 2cMCF-7100

Antibacterial Activity

The antibacterial properties of phenylacetamide derivatives have also been investigated. A study synthesized new N-phenylacetamide derivatives containing thiazole moieties and evaluated their antibacterial activity against various bacterial strains. The results showed promising antibacterial effects, particularly against Xanthomonas species.

Key Findings

  • Minimum Effective Concentration : The most effective compound had an EC50 value significantly lower than that of established antibacterial agents.
CompoundBacterial StrainEC50 (µM)
Compound A1Xoo156.7
Compound A4Xac194.9

Mechanism of Action

The mechanism of action of 2-(4-aminophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, in cancer cells, it has been shown to induce apoptosis by upregulating p21 expression and causing cell cycle arrest in the G2/M phase . This compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-aminophenoxy)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.

Biological Activity

2-(4-Aminophenoxy)-N-phenylacetamide, also known as Clefma, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H16N2O\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}

This compound features an amine group and a phenoxy group, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of N-phenylacetamide, including this compound, exhibit significant antibacterial activity. In vitro studies have shown efficacy against various bacterial strains. For instance, the minimum effective concentration (EC50) values for related compounds have been documented as follows:

CompoundEC50 (µM)Bacterial Strain
Compound A1156.7Xanthomonas oryzae
Compound A4194.9Xanthomonas axonopodis
Thiodiazole copper545.2Control

These results suggest that modifications in the structure of N-phenylacetamide can enhance antibacterial efficacy, making it a potential candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound has also been studied for its potential anticancer properties. A weight of evidence assessment indicates that while acetaminophen (a related compound) has been associated with certain cancer risks under specific conditions, the structural analogs like this compound do not exhibit similar genotoxicity at therapeutic doses. This is supported by studies showing no significant induction of mutations or clastogenic effects in controlled environments .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have demonstrated the ability to disrupt bacterial cell wall integrity, leading to cell lysis.
  • Modulation of Apoptotic Pathways : Some studies suggest that phenylacetamides can influence apoptotic signaling pathways, potentially inducing programmed cell death in malignant cells.
  • Antioxidant Properties : The presence of phenolic structures may confer antioxidant capabilities, reducing oxidative stress in cells.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of a series of N-phenylacetamide derivatives against Xanthomonas species. Results showed that certain derivatives significantly inhibited bacterial growth and caused morphological changes in bacterial cells, such as membrane rupture .
  • Toxicological Assessments : Investigations into the safety profile of related compounds revealed no significant toxic effects at therapeutic concentrations. Longitudinal studies indicated that these compounds do not initiate or promote cancer under normal therapeutic use .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-(4-aminophenoxy)-N-phenylacetamide

InChI

InChI=1S/C14H14N2O2/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17)

InChI Key

KQTZCWUMMKEXMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.